Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

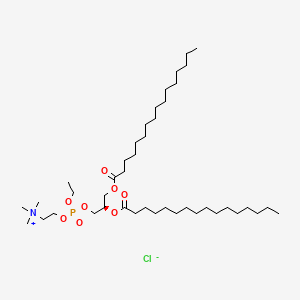

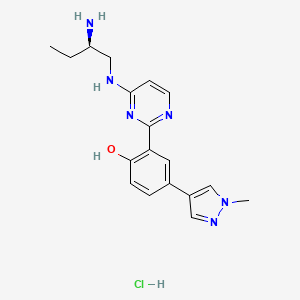

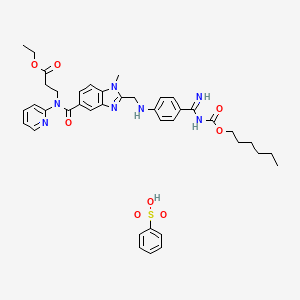

“Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt”, also known as Dibutyryl-cyclic GMP (dibutyryl-cGMP), is a cell-permeable, cGMP analog that activates cGMP-dependent protein kinase . It has been used in a wide variety of research applications to mimic cGMP interactions and effects on different biological molecules .

Molecular Structure Analysis

The molecular formula of this compound is C18H23N5NaO9P, and its molecular weight is 507.4 . The formal name is N-(1-oxobutyl)-cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate guanosine, monosodium salt .Scientific Research Applications

Molecular Synthesis and Structural Analysis

Guanosine derivatives, like Guanosine 3',5'-monophosphate (cyclic GMP), have been utilized in various synthetic reactions and structural analyses. For instance, Guanosine 5′-phosphate, 2′,3′-cyclic phosphate has been used as a substrate in the synthesis of ribonuclease T1, enabling the formation of specific dinucleoside diphosphates (Rowe & Smith, 1971). Additionally, the molecular structure of the free acid of guanosine 3',5'-cyclic monophosphate has been determined using X-ray diffraction, revealing its existence as a zwitterion in the solid state and similarities with the structure of the sodium salt (Druyan & Sparagana, 1976).

Biological Effects and Cellular Mechanisms

Guanosine derivatives play significant roles in biological processes. For example, cyclic GMP and cholinergic agents have been shown to stimulate the incorporation of phosphate into specific nuclear acidic proteins of horse peripheral blood lymphocytes, indicating a potential role in lymphocyte proliferation (Johnson & Hadden, 1975). Similarly, guanosine 3',5'-monophosphate has been observed to activate an influx of calcium ions in the membranes of cattle rod outer segments, suggesting a direct interaction with intrinsic membrane components (Caretta & Cavaggioni, 1983).

Aggregation and Crystal Formation

Research has also explored the aggregate formation and crystalline structure of guanosine derivatives. For instance, the disodium salt of guanosine 5'-monophosphate has been shown to form a clear helical nature, with guanine bases stacked perpendicular to the helix axis, indicating potential for quadruple helix formation (Lipanov, Quintana, & Dickerson, 1990). Additionally, guanosine-5′-phosphate can crystallize in bundles, giving a fiber-like X-ray diffraction pattern, suggesting a structure similar to the arrangement of residues in poly(rG) (Zimmerman, 1976).

Conformation and Bonding Studies

Studies have also focused on the conformation and hydrogen bonding of guanosine derivatives. For example, Fourier transform infrared spectra have been used to study the N7-bound cations of guanosine-5′monophosphate disodium salt, providing insight into the perturbation on the guanine ring system due to methylation, protonation, or metalation (Tajmir-Riahi & Theophanides, 1984).

Mechanism of Action

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt involves the conversion of guanosine to the desired compound through a series of reactions.", "Starting Materials": [ "Guanosine", "1-oxobutyl chloride", "Triethylamine", "Diisopropylethylamine", "2-Butanol", "Sodium phosphate", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Guanosine is reacted with 1-oxobutyl chloride and triethylamine in dry DMF to form N-(1-oxobutyl) guanosine.", "Step 2: N-(1-oxobutyl) guanosine is reacted with diisopropylethylamine and 2-butanol in THF to form N-(1-oxobutyl)-2'-butanoyl guanosine.", "Step 3: N-(1-oxobutyl)-2'-butanoyl guanosine is reacted with sodium phosphate and sodium hydroxide in methanol to form Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt." ] } | |

CAS No. |

51116-00-8 |

Molecular Formula |

C18H23N5NaO9P |

Molecular Weight |

507.4 g/mol |

IUPAC Name |

sodium;[6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |

InChI |

InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1 |

InChI Key |

MGBPJXVWDGGLKI-UHFFFAOYSA-M |

SMILES |

CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |

Synonyms |

Dibutyryl-cGMP; Dibutyryl Guanosine 3’,5’-cyclic monophosphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-PHENYL-3H-IMIDAZOL-4-YL)-ETHYL]-PIPERIDINE](/img/no-structure.png)

![Diethyl methyl[(1,2-thiazol-3-yl)methyl]propanedioate](/img/structure/B593045.png)